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molecular formula C8H16NaO2 B1260233 Sodium octanoate CAS No. 1984-06-1

Sodium octanoate

Cat. No. B1260233
M. Wt: 167.20 g/mol
InChI Key: HGCHUZIWRLBTGP-UHFFFAOYSA-N
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Patent
US07396429B2

Procedure details

The sodium octoate was prepared by stirring 3.60 g of octanoic acid in 3 g of water and neutralizing with 2.00 g of aqueous sodium hydroxide (50%). 5 g of water was used for dilution and rinse. A waxy solid formed which was dissolved by adding about 10 ml of ethanol. pH paper indicated a pH of about 8. The total solution was evaporated on a watch glass on a steam bath under a flow of nitrogen to give 4.04 g white solid. The solid was titrated in ethanol with aqueous HCl: the titer was 5.88 mmol/g. Estimated purity was 97.6%.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
solvent
Reaction Step Four
Name
sodium octoate
[Compound]
Name
white solid

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[OH-].[Na+:12].C(O)C>O>[CH3:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O-:10])=[O:9].[Na+:12] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Name
Quantity
3 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
5 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinse
CUSTOM
Type
CUSTOM
Details
A waxy solid formed which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
The total solution was evaporated on a watch glass on a steam bath under a flow of nitrogen

Outcomes

Product
Name
sodium octoate
Type
product
Smiles
CCCCCCCC(=O)[O-].[Na+]
[Compound]
Name
white solid
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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